molecular formula C11H11ClO2S B160503 3-[(4-Chlorophenyl)thio]pentane-2,4-dione CAS No. 132787-93-0

3-[(4-Chlorophenyl)thio]pentane-2,4-dione

Cat. No. B160503
M. Wt: 242.72 g/mol
InChI Key: GJLNLPQGSJDWOM-UHFFFAOYSA-N
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Description

The compound 3-[(4-Chlorophenyl)thio]pentane-2,4-dione is a derivative of pentane-2,4-dione, which is a β-diketone known for its ability to form stable enol tautomers and engage in various chemical reactions. The presence of a 4-chlorophenylthio group suggests potential reactivity and interactions characteristic of both chlorinated aromatic compounds and β-diketones.

Synthesis Analysis

The synthesis of related β-diketone compounds often involves the formation of dithioacetals, as seen in the study of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, which is used as an odorless and efficient propane-1,3-dithiol equivalent for thioacetalization under solvent-free conditions . Although the specific synthesis of 3-[(4-Chlorophenyl)thio]pentane-2,4-dione is not detailed in the provided papers, similar methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of β-diketones is often characterized by the presence of enol tautomers, which are stabilized by hydrogen bonds. For instance, the structure of 3-(3',4',5'-trimethylphenyl)pentane-2,4-dione has been determined to be the enol tautomer with a strong hydrogen bond . This information can be extrapolated to suggest that 3-[(4-Chlorophenyl)thio]pentane-2,4-dione may also exhibit tautomerism, with potential implications for its reactivity and interactions.

Chemical Reactions Analysis

β-Diketones are known to participate in various chemical reactions, including association with other molecules through hydrogen bonding. For example, tris(pentane-2,4-dionato)cobalt(III) has been shown to associate with chlorinated phenols via hydrogen bonding . This suggests that 3-[(4-Chlorophenyl)thio]pentane-2,4-dione could also engage in similar interactions, particularly with molecules that can act as hydrogen bond donors or acceptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of β-diketones can be influenced by their molecular structure and substituents. The presence of a chlorophenylthio group in 3-[(4-Chlorophenyl)thio]pentane-2,4-dione is likely to affect its solubility, boiling point, and melting point, as well as its spectral properties, such as IR and UV-vis absorbance. The physicochemical and solvatochromic properties of related compounds, such as 3-(para-substituted phenylhydrazo)pentane-2,4-diones, have been studied, indicating that substituents can significantly impact these properties .

Scientific Research Applications

Molecular Structure and Spectroscopy

  • The molecular structure of derivatives of pentane-2,4-dione, including those similar to 3-[(4-Chlorophenyl)thio]pentane-2,4-dione, has been extensively studied. Investigations using Density Functional Theory (DFT) calculations have revealed insights into their molecular geometry, IR and Raman frequencies, and intensities. For example, 3-(ortho-methoxyphenylthio) and 3-(para-methoxyphenylthio)pentane-2,4-dione have been studied for their hydrogen bond strength and vibrational assignment (Zahedi-Tabrizi, Gerivani, & Tayyari, 2015).

Metal-Organic Frameworks

  • 3-Substituted derivatives of pentane-2,4-dione, like the one , are used in the synthesis of mixed metal–organic frameworks (MMOFs). These frameworks exhibit interesting properties such as semi-porosity and may contain co-crystallized molecules, providing insights into material science and potential applications in catalysis or molecular sieving (Gildenast, Nölke, & Englert, 2020).

Thermal Stability and Reactivity

  • Studies on derivatives of pentane-2,4-dione, including those with similar structures to 3-[(4-Chlorophenyl)thio]pentane-2,4-dione, have shown high thermal stability and specific phase transition temperatures. These characteristics are crucial in understanding their potential applications in high-temperature processes or materials that require thermal stability (Mahmudov et al., 2011).

Interaction with Macrocyclic Ligands

  • The interaction of β-diketones with macrocyclic ligands, as found in similar compounds, has been explored for potential applications in coordination chemistry. These interactions are important in the formation of complex metal-organic structures which can have implications in areas like catalysis and material science (Benetollo et al., 1997).

Catalytic Applications

  • Some derivatives of pentane-2,4-dione are used in catalysis, such as in the oxidation of organic compounds. These findings are significant for developing new, efficient catalysts for chemical transformations (Mahmudov, Kopylovich, Silva, Pombeiro et al., 2010).

properties

IUPAC Name

3-(4-chlorophenyl)sulfanylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2S/c1-7(13)11(8(2)14)15-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLNLPQGSJDWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352303
Record name 3-[(4-Chlorophenyl)sulfanyl]pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)thio]pentane-2,4-dione

CAS RN

132787-93-0
Record name 3-[(4-Chlorophenyl)sulfanyl]pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HY Kim, VB Jadhav, DY Jeong, WK Park… - Archives of pharmacal …, 2015 - Springer
Even though nicotinic acid (niacin) appears to have beneficial effects on human lipid profiles, niacin-induced cutaneous vasodilatation called flushing limits its remedy to patient. …
Number of citations: 17 link.springer.com
YW Liu, SS Badsara, YC Liu, CF Lee - RSC Advances, 2015 - pubs.rsc.org
A K2S2O8/I2 promoted C–S coupling reaction of β-diketones with disulfides has been described. The resulting α-thio-β-diketone compounds were obtained in good to excellent yields. …
Number of citations: 36 pubs.rsc.org

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